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Compound of Interest

Compound Name: Ufenamate

Cat. No.: B1221363

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ufenamate, a non-steroidal anti-inflammatory drug (NSAID), is recognized for its analgesic and
anti-inflammatory properties. As a derivative of anthranilic acid, its therapeutic effects are
primarily attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key
mediators in the inflammatory pathway. This technical guide provides a comprehensive
overview of the chemical structure of ufenamate and a detailed exposition of its synthesis
pathway, tailored for professionals in the fields of chemical and pharmaceutical research and
development.

Chemical Structure of Ufenamate

Ufenamate is chemically known as butyl 2-[3-(trifluoromethyl)anilino]benzoate.[1] It is the butyl
ester of flufenamic acid. The key structural features include an anthranilic acid core, an N-aryl
substitution with a trifluoromethyl group at the meta position of the aniline ring, and a butyl
ester functional group.
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Identifier Value

IUPAC Name butyl 2-[3-(trifluoromethyl)anilino]lbenzoate[1]
Molecular Formula C18H18F3NO2[1]

Molecular Weight 337.34 g/mol [2]

CAS Number 67330-25-0[1]

CCCCOC(=0)C1=CC=CC=C1INC2=CC=CC(=C
2)C(F)(F)F[1]

SMILES

INChl=1S/C18H18F3NO2/c1-2-3-11-24-
InChl 17(23)15-9-4-5-10-16(15)22-14-8-6-7-13(12-
14)18(19,20,21)/h4-10,12,22H,2-3,11H2, 1H3[1]

Synthesis Pathway of Ufenamate

The synthesis of ufenamate is a two-step process that begins with the formation of its
precursor, flufenamic acid, followed by an esterification reaction to yield the final product.

Step 1: Synthesis of Flufenamic Acid via Ullmann
Condensation

The core of the ufenamate molecule is assembled through a copper-catalyzed N-arylation
reaction known as the Ullmann condensation, or more specifically, the Goldberg reaction for C-
N bond formation.[3] This reaction involves the coupling of an aryl halide with an amine. In the
synthesis of flufenamic acid, 2-halobenzoic acid (typically 2-chlorobenzoic acid or 2-
bromobenzoic acid) is reacted with 3-(trifluoromethyl)aniline in the presence of a copper
catalyst and a base.
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Step 1: Ullmann Condensation
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Caption: Ullmann condensation for the synthesis of flufenamic acid.

Step 2: Esterification of Flufenamic Acid

The second step involves the esterification of the carboxylic acid group of flufenamic acid with
n-butanol to form the butyl ester, ufenamate. This reaction is typically catalyzed by a strong
acid.

Step 2: Esterification

|
Acid catalyst (e.g., H2S04) Ufenamate
Heat

(Flufenamic Acid
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Caption: Esterification of flufenamic acid to yield ufenamate.

Experimental Protocols
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The following are representative experimental protocols for the synthesis of ufenamate, based
on established chemical literature.

Synthesis of Flufenamic Acid (Ullmann Condensation)

Materials:

2-Chlorobenzoic acid

3-(Trifluoromethyl)aniline

Potassium carbonate (K2CO3)

Copper powder (catalyst)

n-Amyl alcohol (solvent)

Procedure: A Chinese patent describes a method where 2-chlorobenzoic acid, 3-
(trifluoromethyl)aniline, and potassium carbonate are reacted in a molar ratio of approximately
1:1-5:0.5-1.[4] Excess 3-(trifluoromethyl)aniline can also serve as the solvent.[4] The mixture is
heated in the presence of a copper catalyst (0.1-3% by weight of 2-chlorobenzoic acid).[4] A
similar procedure using 2-bromobenzoic acid and 3-aminobenzotrifluoride in n-butanol with
K2CO3 and Cu powder at 120°C for 4 hours has been reported to yield flufenamic acid.[5]

After the reaction is complete, the mixture is cooled, and the product is precipitated by
acidification with a mineral acid (e.g., HCI). The crude flufenamic acid is then collected by
filtration, washed with water, and can be further purified by recrystallization.

Synthesis of Ufenamate (Esterification)

Materials:
¢ Flufenamic acid
e n-Butanol

 Sulfuric acid (H2S04, catalyst)
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Brine

Sodium bicarbonate (NaHCO3) solution

Anhydrous sodium sulfate (Na2S04)

Organic solvent for extraction (e.g., dichloromethane)

Procedure: A general procedure for esterification involves dissolving flufenamic acid in an

excess of n-butanol, which also serves as the reactant.[5] A catalytic amount of a strong acid,

such as sulfuric acid, is added to the solution. The reaction mixture is then heated to reflux for

several hours until the reaction is complete, which can be monitored by thin-layer

chromatography (TLC).

Upon completion, the reaction mixture is cooled to room temperature. The excess n-butanol

can be removed under reduced pressure. The residue is then dissolved in an organic solvent

and washed successively with a saturated aqueous solution of sodium bicarbonate to

neutralize the acid catalyst, and then with brine. The organic layer is dried over anhydrous

sodium sulfate, filtered, and the solvent is evaporated to yield the crude ufenamate. Further

purification can be achieved by column chromatography.

Quantitative Data

Ke
Reaction Y Temperatu  Reaction _
Reactants Reagents/  Solvent i Yield
Step re Time
Catalysts
2-
Flufenamic  Bromobenz
Acid oic acid, 3- K2CO3, Cu n-Butanol 120°C 4h 38%]5]
Synthesis Aminobenz
otrifluoride
Flufenamic
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Butanol
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Note: The yield for the esterification step is not explicitly reported in the reviewed literature for
the synthesis of ufenamate but is expected to be high under standard Fischer esterification

conditions.

Logical Workflow for Ufenamate Synthesis
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Caption: Overall workflow for the synthesis and purification of ufenamate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b1221363?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/Ufenamate
https://www.selleckchem.com/products/ufenamate.html
https://en.wikipedia.org/wiki/Ullmann_condensation
https://patents.google.com/patent/CN1152005C/en
https://patents.google.com/patent/CN1152005C/en
https://www.richardbeliveau.org/wp-content/uploads/2021-Article-TEAD-inhibitor.pdf
https://www.benchchem.com/product/b1221363#ufenamate-chemical-structure-and-synthesis-pathway
https://www.benchchem.com/product/b1221363#ufenamate-chemical-structure-and-synthesis-pathway
https://www.benchchem.com/product/b1221363#ufenamate-chemical-structure-and-synthesis-pathway
https://www.benchchem.com/product/b1221363#ufenamate-chemical-structure-and-synthesis-pathway
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1221363?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1221363?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
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